(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s structure features a pyrrolidine ring, an amino group, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methoxy-pyrrolidine and (S)-3-methyl-2-aminobutan-1-one.
Coupling Reaction: The key step involves the coupling of (S)-3-methoxy-pyrrolidine with (S)-3-methyl-2-aminobutan-1-one under specific reaction conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Pharmacology: Research focuses on its potential as a ligand for specific receptors in the brain, which could lead to the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It could modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(pyrrolidin-1-yl)-3-methyl-butan-1-one: A similar compound lacking the methoxy group.
2-Amino-1-((S)-3-hydroxy-pyrrolidin-1-yl)-3-methyl-butan-1-one: A derivative with a hydroxy group instead of a methoxy group.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-methoxypyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)9(11)10(13)12-5-4-8(6-12)14-3/h7-9H,4-6,11H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
HQMGSIVIURSYHH-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)OC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)OC)N |
Origin of Product |
United States |
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